

7-Hydroxyisoflavone (CAS 13057-72-2): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Hydroxyisoflavone

Cat. No.: B191432

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For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyisoflavone is a naturally occurring isoflavone, a class of organic compounds belonging to the flavonoids. It is found in various plants and possesses a range of biological activities that have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, analytical methods, and key biological activities of **7-Hydroxyisoflavone**. Detailed experimental protocols for its synthesis and for assessing its biological effects are provided, alongside a summary of quantitative data. Furthermore, key signaling pathways implicated in its mechanism of action are visualized to facilitate a deeper understanding of its cellular effects. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

7-Hydroxyisoflavone, with the CAS number 13057-72-2, is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	13057-72-2	
Molecular Formula	C ₁₅ H ₁₀ O ₃	
Molecular Weight	238.24 g/mol	
IUPAC Name	7-hydroxy-3-phenylchromen-4-one	
Synonyms	7-Hydroxy-3-phenyl-4H-1-benzopyran-4-one, 7-Hydroxy-3-phenylchromone	
Melting Point	214-218 °C	
Boiling Point	450.1 ± 45.0 °C (Predicted)	
Solubility	Soluble in DMSO and other organic solvents.	
Appearance	White to off-white crystalline powder	
λ _{max}	296 nm (in Methanol)	

Synthesis of 7-Hydroxyisoflavone

A common and efficient method for the synthesis of **7-hydroxyisoflavone** involves the acylation of resorcinol with phenylacetic acid, followed by cyclization.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a mild and highly efficient one-pot synthesis method.

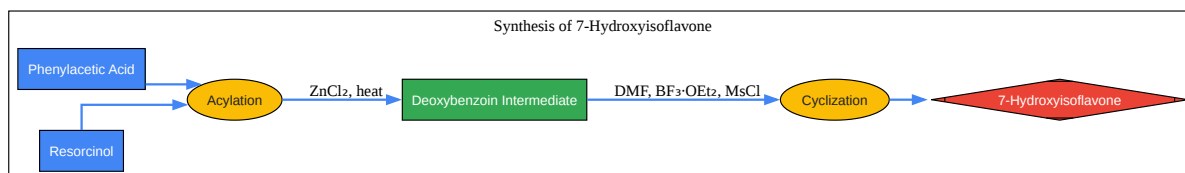
Materials:

- Resorcinol
- Phenylacetic acid

- Zinc chloride (anhydrous)
- N,N-dimethylformamide (DMF)
- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Methanesulfonyl chloride (MsCl)
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate (Na_2SO_4)
- Distilled water

Procedure:

- A mixture of resorcinol and phenylacetic acid is heated with anhydrous zinc chloride in a molten state to afford the intermediate deoxybenzoin.
- Without isolation, the deoxybenzoin is subjected to cyclization with N,N-dimethylformamide in the presence of boron trifluoride diethyl etherate and methanesulfonyl chloride.
- The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is poured into distilled water and extracted with ethyl acetate.
- The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The resulting crude product is purified by recrystallization or column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield **7-hydroxyisoflavone**.



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Figure 1: Synthetic workflow for **7-Hydroxyisoflavone**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of **7-hydroxyisoflavone**.

Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the HPLC analysis of **7-hydroxyisoflavone**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm or 296 nm.
- Injection Volume: 10-20 µL.

- Column Temperature: 25-30 °C.

Procedure:

- Standard Preparation: Prepare a stock solution of **7-hydroxyisoflavone** in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to create calibration standards.
- Sample Preparation: Dissolve the sample containing **7-hydroxyisoflavone** in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **7-hydroxyisoflavone** in the samples by interpolating their peak areas on the calibration curve.

Biological Activities and Quantitative Data

7-Hydroxyisoflavone exhibits a variety of biological activities, including antiviral, anti-inflammatory, antioxidant, and aromatase inhibitory effects.

Biological Activity	Assay/Model	Key Findings	Reference(s)
Antiviral	Cytopathic Effect (CPE) Assay (Enterovirus 71, Vero cells)	IC ₅₀ : 3.25 - 4.92 μ M. Acts at an early step of viral replication.	
Aromatase Inhibition	Human placental microsomes	IC ₅₀ : 4 μ M. Competitive inhibitor.	
Antioxidant	DPPH Radical Scavenging Assay	Exhibits radical scavenging activity.	
Antioxidant	ABTS Radical Scavenging Assay	Demonstrates radical scavenging capacity.	
Anti-inflammatory	LPS-stimulated RAW264.7 macrophages	Potential to reduce inflammatory markers.	

Experimental Protocols for Biological Assays

Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay

This protocol is a general guide for assessing the antiviral activity of **7-hydroxyisoflavone** against Enterovirus 71 (EV71).

Materials:

- Vero cells (or other susceptible cell lines like RD cells)
- Enterovirus 71 (EV71)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- **7-Hydroxyisoflavone** stock solution (in DMSO)

- 96-well cell culture plates
- MTS or similar cell viability reagent

Procedure:

- Seed Vero cells in a 96-well plate and incubate until a confluent monolayer is formed.
- Prepare serial dilutions of **7-hydroxyisoflavone** in DMEM.
- Infect the cells with EV71 at a specific multiplicity of infection (MOI).
- Immediately after infection, add the different concentrations of **7-hydroxyisoflavone** to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
- Incubate the plate for 48-72 hours, or until significant cytopathic effect is observed in the virus control wells.
- Assess cell viability using an MTS assay according to the manufacturer's instructions.
- Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant potential of **7-hydroxyisoflavone**.

Materials:

- **7-Hydroxyisoflavone** solution (in methanol or ethanol)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol or ethanol)
- Methanol or ethanol
- 96-well plate or spectrophotometer cuvettes

- Spectrophotometer

Procedure:

- Prepare a stock solution of DPPH in methanol or ethanol.
- Prepare various concentrations of **7-hydroxyisoflavone** in the same solvent.
- In a 96-well plate or cuvettes, mix the **7-hydroxyisoflavone** solutions with the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solutions at 517 nm.
- A control containing only the solvent and DPPH is also measured.
- Calculate the percentage of DPPH radical scavenging activity for each concentration of **7-hydroxyisoflavone**. The IC_{50} value, the concentration required to scavenge 50% of the DPPH radicals, can then be determined.

Aromatase Inhibition Assay

This is a fluorescence-based assay to determine the inhibitory effect of **7-hydroxyisoflavone** on aromatase activity.

Materials:

- Recombinant human aromatase (CYP19)
- Aromatase substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin, MFC)
- NADPH regenerating system
- **7-Hydroxyisoflavone** solutions (in a suitable solvent like acetonitrile or DMSO)
- 96-well black plates
- Fluorescence plate reader

Procedure:

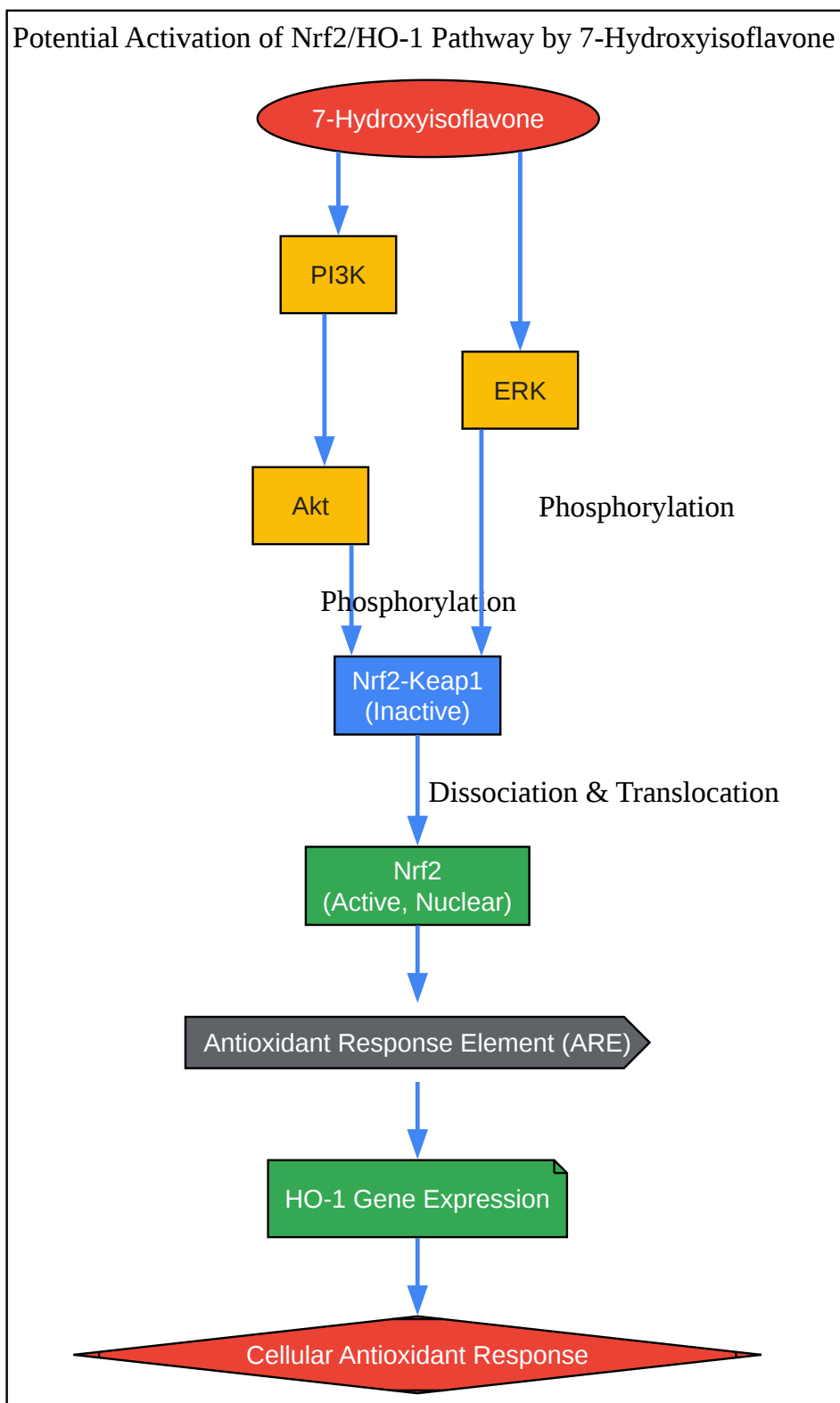
- In a 96-well plate, add the recombinant aromatase enzyme and the NADPH regenerating system.
- Add different concentrations of **7-hydroxyisoflavone** to the wells. Include a positive control (e.g., letrozole) and a negative control (solvent only).
- Pre-incubate the plate for a short period.
- Initiate the reaction by adding the fluorogenic substrate (MFC).
- Incubate the plate at 37°C for a specified time.
- Stop the reaction and measure the fluorescence of the product (7-hydroxy-4-trifluoromethylcoumarin) at the appropriate excitation and emission wavelengths (e.g., 409 nm excitation, 530 nm emission).
- Calculate the percentage of aromatase inhibition for each concentration of **7-hydroxyisoflavone** and determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

The biological effects of **7-hydroxyisoflavone** and related isoflavonoids are mediated through their interaction with various cellular signaling pathways.

Nrf2/HO-1 Signaling Pathway

While direct studies on **7-hydroxyisoflavone** are emerging, related flavonoids have been shown to activate the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses. This activation is often mediated by upstream kinases such as ERK and PI3K/Akt.

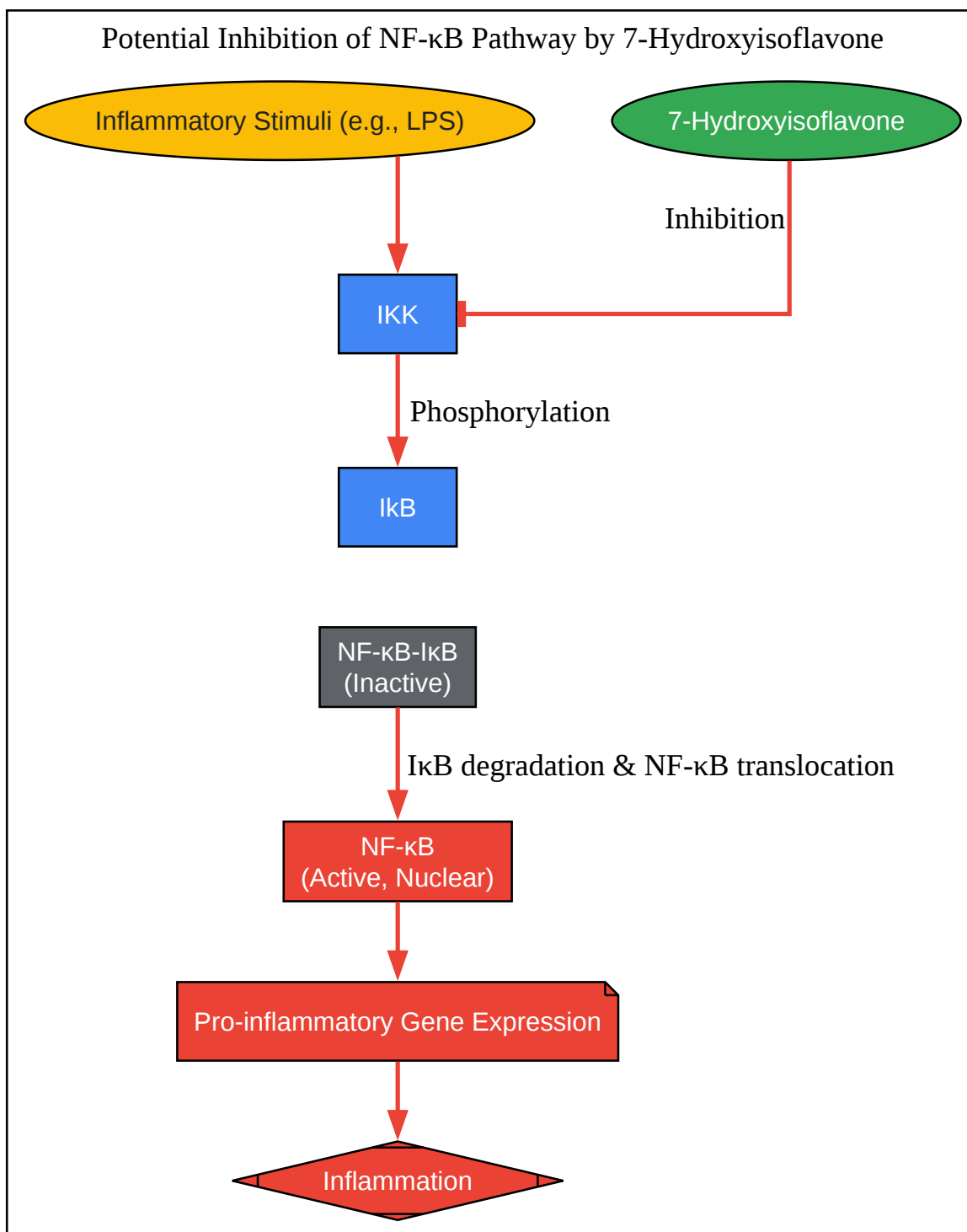


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Figure 2: Proposed Nrf2/HO-1 activation by **7-Hydroxyisoflavone**.

NF- κ B Signaling Pathway

Isoflavones have been reported to modulate the NF- κ B signaling pathway, which is a critical regulator of inflammation. By inhibiting the activation of NF- κ B, **7-hydroxyisoflavone** may exert its anti-inflammatory effects.



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Figure 3: Proposed NF- κ B pathway inhibition by **7-Hydroxyisoflavone**.

Conclusion

7-Hydroxyisoflavone is a promising natural compound with a diverse range of biological activities that warrant further investigation for its potential therapeutic applications. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological effects, along with detailed experimental protocols and visualizations of key signaling pathways. It is hoped that this document will serve as a valuable resource for the scientific community, stimulating further research into the therapeutic potential of this intriguing isoflavone.

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